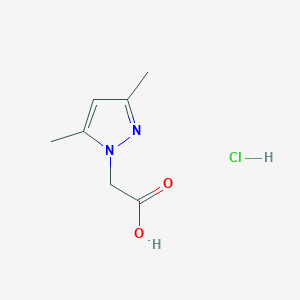
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Übersicht
Beschreibung
“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 .
Molecular Structure Analysis
The molecular structure of “(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” can be represented by the SMILES stringCc1cc(C)n(CC(O)=O)n1 . Physical And Chemical Properties Analysis
“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a paste form with a melting point of 186-192 °C .Wissenschaftliche Forschungsanwendungen
1. Fluorescent Property Evaluation
A series of 1,3,5-triaryl-2-pyrazolines, which include compounds related to (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride, were synthesized and evaluated for their fluorescent properties. These compounds exhibited fluorescence in the blue region of the visible spectrum upon ultraviolet radiation exposure, suggesting their potential application in fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).
2. Structural Characterization and Bioassay Screening
The synthesis and characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes] using bis(pyrazol-1-yl)acetic acid, which is structurally related to (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride, have been conducted. These compounds exhibited certain cytotoxicities for Hela cells in vitro, indicating their potential in medical research, particularly in cancer studies (Wen et al., 2005).
3. Corrosion Inhibition
A study on the influence of 3,5-dimethyl-1H-pyrazole on the corrosion inhibition of steel in hydrochloric acid solution was conducted. The findings suggest that derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride could be effective as corrosion inhibitors, potentially useful in industrial applications (Bouklah et al., 2005).
4. Synthesis of Novel Silver Complexes for Chemotherapy
Silver complexes based on bis(pyrazol-1-yl)acetic acid and its derivatives, including bis(3,5-dimethyl-pyrazol-1-yl)acetic acid, were synthesized. These complexes showed significant in vitro antitumor activity and were found effective against human small-cell lung carcinoma cells. This suggests their potential application in chemotherapy (Pellei et al., 2023).
5. Selective Coordination in Cobalt(II) and Copper(II) Complexes
Research on the selective coordination of armed ligands, including (3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino acetic acid and its derivatives, with cobalt(II) or copper(II) has been conducted. This study is significant for understanding the coordination chemistry of these compounds and their potential applications in material science (Hadda et al., 2007).
6. Hydrogen Bonding and Proton Transfer Studies
Investigations into the hydrogen bonding and proton transfer in complexes formed by pyrazoles, including 3,5-dimethylpyrazole, provide insights into the fundamental chemical behavior of these compounds. This research is crucial for understanding the chemical properties and potential applications of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride in various chemical processes (Castaneda et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions for “(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its potential pharmacological effects, given the promising results seen with related pyrazole derivatives . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-6(2)9(8-5)4-7(10)11;/h3H,4H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUWMMNHDRDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



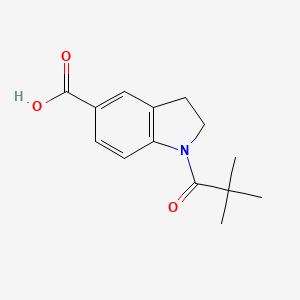
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
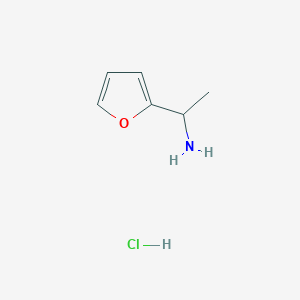
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)

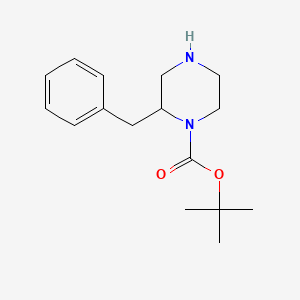
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
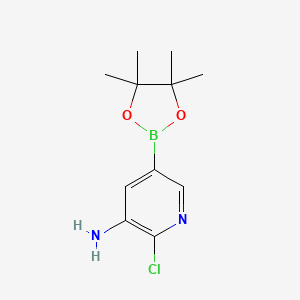
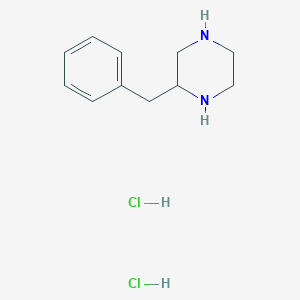
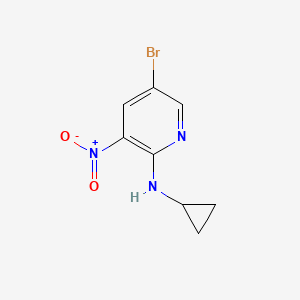
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)